molecular formula C26H39N3O2 B4557619 2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol

2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol

Cat. No.: B4557619
M. Wt: 425.6 g/mol
InChI Key: HBFFOUINZDPCHX-UHFFFAOYSA-N
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Description

2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C26H39N3O2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.30422750 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

Research on related piperazine and furan derivatives has shown that these compounds can undergo complex metabolic pathways involving various enzymes, including cytochrome P450 enzymes. For example, a study on the metabolism of a novel antidepressant involving similar structural motifs highlighted the role of CYP2D6, CYP2C9, and CYP3A4/5 in the oxidative metabolism of the drug, producing several metabolites through different pathways (Hvenegaard et al., 2012).

Antibacterial Activity

Compounds with furan and piperazine rings have been synthesized and evaluated for their in vitro antibacterial activity. A study found that certain N-substituted piperazinyl quinolones showed similar antibacterial activity against staphylococci compared to reference drugs like norfloxacin and ciprofloxacin, indicating the potential of such structures in developing new antibacterial agents (Foroumadi et al., 1999).

Chemical Synthesis and Reactivity

Furan and piperazine derivatives have been explored for their reactivity and potential in synthesizing novel compounds. For instance, the formation of furan fatty alkyl esters from bis-epoxide fatty esters through acid-catalyzed rearrangements demonstrates the versatile reactivity of furan-containing compounds in organic synthesis (Bantchev et al., 2014).

Supramolecular Chemistry

The synthesis and properties of new versatile and accessible polydentate bifunctional building blocks for coordination and supramolecular chemistry, involving piperazine and cyano-oximino groups, have been explored. These studies highlight the potential of such compounds in constructing complex molecular architectures with specific functions (Cheadle et al., 2013).

Properties

IUPAC Name

2-[4-[[3-(5-methylfuran-2-yl)phenyl]methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O2/c1-20(2)28-12-9-24(10-13-28)29-15-14-27(19-25(29)11-16-30)18-22-5-4-6-23(17-22)26-8-7-21(3)31-26/h4-8,17,20,24-25,30H,9-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFFOUINZDPCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC(=C2)CN3CCN(C(C3)CCO)C4CCN(CC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol
Reactant of Route 2
Reactant of Route 2
2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol
Reactant of Route 3
2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol
Reactant of Route 4
2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol
Reactant of Route 5
2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol
Reactant of Route 6
2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.